5-Bromo-4-fluoro-8-methylquinoline
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Overview
Description
5-Bromo-4-fluoro-8-methylquinoline is a quinoline derivative that features a bromine atom at the 5th position, a fluorine atom at the 4th position, and a methyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
The exact mode of action of This compound It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of This compound The effects of quinoline derivatives can range from modulation of cellular signaling pathways to inhibition of cell growth, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination and fluorination of 8-methylquinoline. The process typically includes the following steps:
Bromination: 8-Methylquinoline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-8-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the bromine or fluorine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Coupling Products: Biaryl compounds with extended conjugation and potential biological activities can be synthesized.
Scientific Research Applications
5-Bromo-4-fluoro-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and antiviral activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Agriculture: It may be utilized in the synthesis of agrochemicals with herbicidal or pesticidal properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-fluoro-8-methylquinoline
- 5-Iodo-4-fluoro-8-methylquinoline
- 5-Fluoro-8-methylquinoline
Uniqueness
5-Bromo-4-fluoro-8-methylquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
5-bromo-4-fluoro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXMAKVHLLDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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